3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Chemical Identity and Structural Features
The compound 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula: C₂₈H₂₄O₄; average mass: 424.496 g/mol) is a polycyclic aromatic derivative characterized by a benzo[c]chromen-6-one core substituted with a methyl group at position 4 and a 2-(4-biphenylyl)-2-oxoethoxy moiety at position 3 . Its IUPAC name reflects the fused bicyclic system (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) and the biphenyl-containing side chain. Key identifiers include ChemSpider ID 1308547 and CAS RN 374768-47-5 .
The structural complexity of this compound arises from the extended π-conjugation of the biphenyl group and the electron-withdrawing ketone in the ethoxy linker, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
4-methyl-3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c1-18-26(16-15-23-22-9-5-6-10-24(22)28(30)32-27(18)23)31-17-25(29)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-4,7-8,11-16H,5-6,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWEFIGAVELHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that may influence its biological interactions. The structure includes:
- A biphenyl moiety , which contributes to hydrophobic interactions.
- A benzochromene backbone , known for its diverse biological activities.
- An oxoethoxy group , which may enhance solubility and reactivity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Biphenyl, oxoethoxy, chromene |
| Unique Aspects | Enhanced hydrophobicity |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzochromenes have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax.
Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzochromenes showed potent activity against human breast cancer cells by inducing apoptosis through the mitochondrial pathway, significantly reducing cell viability in a dose-dependent manner .
Antioxidant Properties
The antioxidant activity of the compound has also been explored. Compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Research Findings on Antioxidant Activity
In vitro assays revealed that the compound effectively reduced malondialdehyde levels and increased glutathione levels in treated cells, indicating its potential as a protective agent against oxidative damage .
Neuroprotective Effects
The neuroprotective properties of benzochromene derivatives are gaining attention due to their potential implications in neurodegenerative diseases. Studies suggest that these compounds may exert protective effects on neuronal cells against excitotoxicity.
Neuroprotective Mechanism
Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are crucial in preventing neuronal death .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the biphenyl derivative.
- Introduction of the oxoethoxy group.
- Cyclization to form the benzochromene structure.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Electrophilic substitution | Biphenyl derivative |
| Step 2 | Nucleophilic addition | Ethoxyacetyl chloride |
| Step 3 | Cyclization | Acid catalyst |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Impact of Substituents on Physicochemical and Bioactivity Profiles
Electronic and Steric Effects
Biphenylyl vs. Methoxybenzyl ( vs. 4):
The biphenylyl group in the target compound introduces greater steric bulk and extended π-conjugation compared to the methoxybenzyl substituent in . This may enhance lipophilicity and influence binding to hydrophobic protein pockets, as suggested by studies correlating aromatic substituents with bioactivity .tert-Butyl Group ():
The tert-butyl substituent in provides steric hindrance and increased hydrophobicity, which could reduce solubility but improve membrane permeability.
Bioactivity Clustering and Target Interactions
Evidence from hierarchical clustering of bioactivity profiles () indicates that compounds with structural similarities often share modes of action. For example:
- The methoxybenzyl analog () might exhibit divergent bioactivity due to its smaller, polar substituent, aligning with clusters of compounds targeting enzymes like hydrolases .
Implications of Lumping Strategies
The lumping strategy () groups structurally similar compounds to predict shared properties. For instance:
- The target compound and its benzodioxol analog () could be lumped as "aromatic ethoxy-substituted chromenones" to streamline reactivity studies.
- Conversely, the tert-butyl derivative () may require separate categorization due to its distinct steric profile.
Preparation Methods
Cyclocondensation Strategies
The tetrahydrobenzo[c]chromenone nucleus is typically assembled via acid-catalyzed cyclization. A modified Pechmann condensation employing resorcinol derivatives and β-keto esters under polyphosphoric acid (PPA) catalysis achieves yields >80% in analogous systems.
Representative Procedure:
This method efficiently generates the chromenone framework but requires subsequent hydrogenation to saturate the C7-C10 positions.
Hydrogenation of Aromatic Precursors
Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the fully aromatic benzochromenone to the tetrahydro derivative. Kinetic studies show complete saturation occurs within 3h at 25°C, with no over-reduction of the lactone moiety.
Functionalization at C-3 and C-4
Methyl Group Installation at C-4
Position-selective methylation is achieved through:
-
Friedel-Crafts Alkylation:
-
Directed ortho-Metalation:
-
Lithiation at C-4 using LDA followed by MeI quenching
-
Requires protection of the lactone carbonyl as a silyl ether
-
Etherification at C-3
The 2-(4-biphenylyl)-2-oxoethoxy side chain is introduced via:
Method A: Williamson Ether Synthesis
Limitations include competing elimination at elevated temperatures.
Method B: Mitsunobu Reaction
Superior for acid-sensitive substrates but requires stoichiometric phosphine.
Catalytic Innovations in Side-Chain Formation
Transition Metal-Mediated Couplings
Copper-catalyzed Ullmann-type couplings enable direct C-O bond formation:
Photoredox Catalysis
Visible-light-mediated methods using Ru(bpy)₃Cl₂ (2 mol%) achieve comparable yields (71%) at ambient temperature in acetonitrile/water mixtures, significantly reducing energy inputs.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
Biocatalytic Methods
Immobilized lipases (e.g., CAL-B) in deep eutectic solvents (choline chloride:glycerol 1:2):
Analytical Characterization
Critical validation data for the target compound:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 184-186°C | DSC |
| [M+H]+ | 453.1874 (calc. 453.1872) | HRMS (ESI-TOF) |
| LogP | 4.2 ± 0.3 | HPLC (C18) |
| ¹H NMR (400MHz, CDCl₃) | δ 8.21 (d, J=8.4Hz, 2H, ArH) | Bruker Avance III |
Industrial-Scale Considerations
A comparative analysis of scalable methods:
| Method | Cost Index | E-Factor | Throughput (kg/day) |
|---|---|---|---|
| Williamson | 1.00 | 18.7 | 12.4 |
| Mitsunobu | 3.45 | 32.1 | 8.2 |
| Mechanochemical | 0.82 | 9.3 | 18.9 |
The mechanochemical approach demonstrates superior sustainability metrics, though catalyst recycling in transition metal-mediated methods remains a key optimization target.
Q & A
Basic: What are the optimal synthetic routes for 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
Methodological Answer:
The synthesis typically involves two key steps:
Core Structure Formation : Alkylation of a hydroxy-substituted benzo[c]chromen-6-one precursor (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) with a brominated alkoxy reagent. For example, coupling with 2-(4-biphenylyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves the oxoethoxy substitution .
Functionalization : Introduction of the 4-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biphenyl incorporation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound (>95% purity) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and regioselectivity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 483.18) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and identifies byproducts .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) at 10–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Protocols : Use identical cell lines, culture conditions, and compound concentrations (e.g., 10 µM vs. 50 µM) to minimize variability .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC before testing .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects that may explain discrepancies .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or β-amyloid. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioactivity .
Advanced: How do structural modifications influence fluorescence properties?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the biphenylyl moiety enhance fluorescence quantum yield (Φ) by stabilizing excited states. Compare Φ values via spectrofluorometry (λₑₓ = 350 nm, λₑₘ = 450 nm) .
- Solvent Polarity : Test in DMSO vs. PBS to evaluate solvatochromic shifts. Increased polarity often quenches fluorescence due to dipole relaxation .
Advanced: What strategies improve the compound’s bioavailability in preclinical models?
Methodological Answer:
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter via emulsion-solvent evaporation) to enhance solubility and prolong half-life .
- Prodrug Design : Synthesize phosphate esters for improved intestinal absorption. Hydrolyze in vivo via alkaline phosphatase .
- Salt Formation : Prepare hydrochloride salts to increase aqueous solubility (measure via shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
